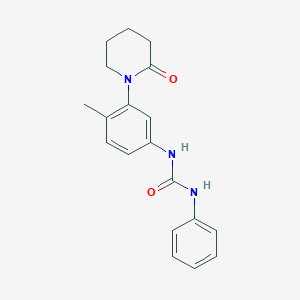

![molecular formula C7H12ClF2N B2483905 7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride CAS No. 2580203-87-6](/img/structure/B2483905.png)

7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride is a compound of interest due to its unique structural and chemical properties. Azaspirocycles, including this compound, are prevalent in various chemical syntheses and have applications in drug discovery due to their potential biological activities.

Synthesis Analysis

The synthesis of difluoroalkylated azaspiro[4.5]decane derivatives, closely related to 7,7-Difluoro-5-azaspiro[3.4]octane, involves copper-catalyzed difluoroalkylation of N-benzylacrylamides. This process includes a tandem radical addition and dearomatizing cyclization, yielding difluoroalkylated products that can be converted into quinolinone and spirocyclohexanone scaffolds (Li et al., 2020).

Applications De Recherche Scientifique

Synthesis of Azaspirocycles

Wipf et al. (2004) demonstrated the synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds, derived from multicomponent condensation processes, serve as significant scaffolds in drug discovery due to their complex and functionalized structures (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Azaspiro Bicyclo Hydantoin Derivatives

Basappa et al. (2009) explored the synthesis of new azaspiro bicyclic hydantoin derivatives. They focused on their anti-proliferative effects against various cancer cells, demonstrating the potential of these compounds in cancer treatment and angiogenic activity inhibition (Basappa, Kumar, Swamy, Sugahara, & Rangappa, 2009).

Construction of Multifunctional Modules

Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes. These compounds were designed as multifunctional modules for drug discovery, highlighting the diverse applications and structural versatility of azaspirocycles in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Supramolecular Aggregation Studies

Foces-Foces et al. (2005) studied the crystal structures of hydroxycarboxylic acid derivatives related to azaspirocycles. They provided insights into the molecular interactions and structural dimensions of these compounds, which are crucial for understanding their behavior in various applications (Foces-Foces, Rodríguez, Febles, Pérez, & Martín, 2005).

Synthesis of Spirocyclic Epoxides

Adamovskyi et al. (2014) described a unique rearrangement of 1-oxa-6-azaspiro[2.5]octane derivative leading to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This work is significant for synthesizing complex molecular structures, demonstrating the versatility of azaspirocycles (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

Safety and Hazards

The safety information available indicates that “7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride” has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name |

7,7-difluoro-5-azaspiro[3.4]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N.ClH/c8-7(9)4-6(10-5-7)2-1-3-6;/h10H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPQVKVBNMGXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CN2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Difluoro-5-azaspiro[3.4]octane hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2483823.png)

![[(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane](/img/structure/B2483825.png)

![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)

![1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2483827.png)

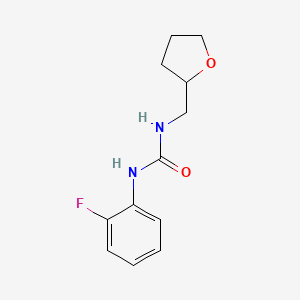

![2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2483828.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)

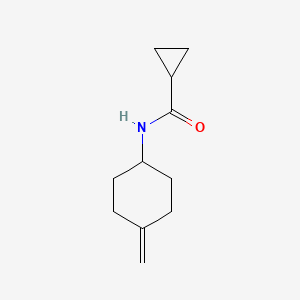

![1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2483831.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2483834.png)

![(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2483835.png)

![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2483843.png)